N-methoxy-N-methyl-2-phenylbutanamide
Overview
Description
N-methoxy-N-methyl-2-phenylbutanamide is a useful research compound. Its molecular formula is C12H17NO2 and its molecular weight is 207.27 g/mol. The purity is usually 95%.
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Scientific Research Applications
1. Application in Synthesis of Derivatives
In the field of medicinal chemistry, N-methoxy-N-methyl-2-phenylbutanamide and its derivatives have been synthesized for various purposes. For instance, a study by (Reddy et al., 2014) demonstrated the synthesis of spiro[tetrahydropyran-3,3'-oxindole] derivatives using 4-hydroxy-N-methyl-2-methylene-N-phenylbutanamide. This represents a novel strategy for constructing spirocycles, highlighting the compound's utility in organic synthesis.
2. Role in Pharmacokinetics and Pharmacodynamics Studies
This compound analogues have been used in pharmacokinetics and pharmacodynamics studies. For example, a study by (Qian et al., 2007) on DPC 333, a derivative of this compound, investigated its potential as a selective inhibitor of tumor necrosis factor-α-converting enzyme, revealing its therapeutic potential in various inflammatory diseases.
3. Utilization in Chemical Behavior Studies
The chemical behavior of this compound and its derivatives has been a subject of study in chemical research. For instance, (Sedlák et al., 2002) examined the kinetics and mechanism of formation and decomposition of substituted 1-phenylpyrrolidin-2-ones derived from this compound, contributing valuable information about the compound’s reactivity in basic medium.
4. Investigation in Environmental Science
In environmental science, research has been conducted to understand the behavior of compounds related to this compound. A study by (Aschmann et al., 2011) on 3-methoxy-3-methyl-1-butanol, a related compound, provided insights into its reaction kinetics with OH radicals, which is relevant for understanding the environmental fate of such chemicals.
5. Role in Analytical Chemistry
The compound and its derivatives have been used in analytical chemistry to aid in the identification of new substances. For example, (Wallach et al., 2016) described the synthesis of N-alkyl-arylcyclohexylamines for analytical characterizations, demonstrating the use of this compound derivatives in forensic and legislative challenges related to new psychoactive substances.
6. Application in Fluorescent Nanomaterials
In the field of materials science, derivatives of this compound have been explored for their potential in creating fluorescent nanomaterials. (Ghodbane et al., 2012) researched the use of 2-phenyl-benzoxazole derivatives for preparing aqueous suspensions of particles, demonstrating the compound’s applicability in developing new fluorescent materials.
Safety and Hazards
Properties
IUPAC Name |
N-methoxy-N-methyl-2-phenylbutanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-4-11(12(14)13(2)15-3)10-8-6-5-7-9-10/h5-9,11H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REBCRTLCXHMVIP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N(C)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.